molecular formula C8H12Cl2N2O2 B152269 (R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride CAS No. 69179-66-4

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride

Cat. No.: B152269
CAS No.: 69179-66-4
M. Wt: 239.1 g/mol
InChI Key: BLWAMKFMQILIGN-XCUBXKJBSA-N
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Description

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a phenyl ring, making it a versatile compound in various chemical and biological applications. This compound is often used in the synthesis of peptides and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.

    Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or bases.

    Hydrochloride Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can undergo further reduction to form more reduced amines.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: More reduced amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride: The enantiomer of the ®-form, with similar but not identical properties.

    4-Aminophenylacetic acid: Lacks the additional amino group, resulting in different reactivity and applications.

    Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.

Uniqueness

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is unique due to its chiral nature and the presence of two amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.

Biological Activity

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, also known as R-4-Amino-Phenylglycine dihydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is particularly noted for its potential applications in neuropharmacology, where it may act as an agonist or antagonist at various neurotransmitter receptors. Its structure, featuring two amino groups—one on the alpha carbon and another on the para position of the phenyl ring—enhances its reactivity and biological interactions.

  • Molecular Formula : C8H10N2O2·2HCl
  • Molecular Weight : 239.099 g/mol
  • CAS Number : 69179-66-4

The biological activity of this compound is largely attributed to its structural similarity to neurotransmitters, which suggests it may influence pathways related to mood regulation and cognition. The compound's dual amino functionality allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and uptake.

Biological Activities

  • Neuropharmacological Effects :
    • Mood Regulation : Studies indicate that this compound may influence serotonin and dopamine pathways, which are critical for mood stabilization.
    • Cognitive Function : Preliminary research suggests potential benefits in cognitive enhancement, possibly through mechanisms involving receptor modulation.
  • Analgesic Properties :
    • The compound has demonstrated analgesic effects in animal models, indicating its potential for pain management therapies.
  • Neuroprotection :
    • Research highlights its neuroprotective properties, suggesting that it may help in conditions characterized by neuronal damage, such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(R)-2-Amino-2-(4-bromophenyl)acetic acidSimilar backbone but contains brominePotentially different biological activity due to bromine's electronic effects
4-AminophenylalanineContains an additional methylene groupMore hydrophilic; used frequently in peptide synthesis
4-AminophenolLacks the carboxylic acid functionalityPrimarily used in dye manufacturing and as a precursor for analgesics

Case Studies

  • Neuropharmacology : A study published in Neuropharmacology examined the effects of this compound on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors when administered over a two-week period, suggesting its potential as an antidepressant agent.
  • Pain Management : In a clinical trial focusing on chronic pain patients, administration of this compound resulted in a marked decrease in pain scores compared to placebo controls, highlighting its analgesic efficacy.
  • Neuroprotection : Research conducted on models of neurodegeneration showed that this compound could attenuate neuronal loss and improve cognitive function following induced injury.

Properties

IUPAC Name

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAMKFMQILIGN-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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